Pentaerythritol tetranitrate

Beschreibung

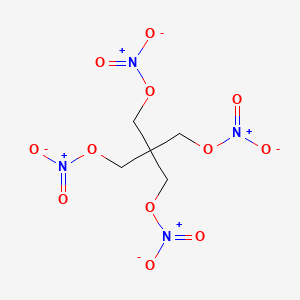

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-nitrooxy-2,2-bis(nitrooxymethyl)propyl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXHJWUDPFEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O12, Array | |

| Record name | PENTAERYTHRITE TETRANITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023430 | |

| Record name | Pentaerythritol tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentaerythrite tetranitrate appears as white crystals. Density 1.75 g / cm3. Melting point 138-140 °C. Detonates at 210 °C. An extremely dangerous explosive, particularly when dry. Especially sensitive to shock and heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate with >= 7 % wax appears as white crystals mixed with more than 7% wax. The pure compound is a dangerous explosive, particularly when dry, and is especially sensitive to shock and heat. The admixture of wax reduces sensitivity. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate, [wet with >= 25 % water or desensitized with >= 15 % phlegmatizer] appears as a thick slurry of white crystals. The pure compound is a dangerous explosive, particularly when dry. Addition of water or phlegmatizer reduces sensitivity to shock and heat. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Other Solid, Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER. | |

| Record name | PENTAERYTHRITE TETRANITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Explodes at 205-215 °C, BP: 180 °C at 50 mm Hg | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in acetone. Sparingly soluble in alcohol, ether, Very soluble in acetone, Soluble in benzene, pyrene, Soluble in toluene; slightly soluble in methanol, For more Solubility (Complete) data for Pentaerythritol tetranitrate (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.773 at 20 °C/4 °C, 1.77 g/cm³ | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.36X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Tetragonal holohedra from acetone + alcohol, White crystalline, Tetragonal (acetone) prisms (acetone-alcohol) | |

CAS No. |

78-11-5 | |

| Record name | PENTAERYTHRITE TETRANITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol, tetranitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetranitrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerithrityl tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10L39TRG1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

140.5 °C, 138 °C | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis Methodologies and Production Processes of Pentaerythritol Tetranitrate

Chemical Synthesis Pathways and Reaction Mechanisms

The primary method for synthesizing Pentaerythritol (B129877) tetranitrate is through the esterification of pentaerythritol with nitric acid. vedantu.combritannica.com This reaction is typically facilitated by the presence of a dehydrating agent, most commonly concentrated sulfuric acid, which acts as a catalyst and helps to drive the reaction to completion by removing the water formed during the esterification. solechem.euirispublishers.com

The reaction mechanism involves the protonation of the hydroxyl groups of pentaerythritol by the acid catalyst, making them better leaving groups (as water). The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, then acts as an electrophile, attacking the oxygen of the alcohol. This process is repeated for all four hydroxyl groups on the pentaerythritol molecule to yield the final tetranitrate product. irispublishers.com The reaction is highly exothermic and requires careful temperature control, typically being carried out in chilled conditions to precipitate the PETN product and prevent unwanted side reactions or decomposition. vedantu.combritannica.com

Industrial Production Techniques and Process Optimization

On an industrial scale, the synthesis of PETN is based on the fundamental reaction of pentaerythritol with a nitrating agent. irispublishers.comd-nb.info Commercial production methods are largely variations of a process patented in 1945, which involves the reaction of pentaerythritol with concentrated nitric acid. wikipedia.org

A common industrial route is the sulfonitric method, which employs a mixture of concentrated nitric acid and sulfuric acid. solechem.euirispublishers.com This approach is economically viable but can generate byproducts due to the strong acidic environment. irispublishers.com The production process generally follows these key steps:

Nitration: Pentaerythritol is carefully added to the nitrating acid mixture under strict temperature control, often below 10-15°C. vedantu.com

Precipitation: The PETN product precipitates out of the acidic solution upon formation. vedantu.combritannica.com

Filtration and Washing: The crude PETN is filtered from the spent acid. It is then washed, often with water, to remove residual acids and impurities. vedantu.combritannica.com

Purification: The washed PETN undergoes recrystallization, typically from a solvent like acetone (B3395972), to achieve high purity and the desired crystal morphology. vedantu.comwikipedia.org

Stabilization: For storage and handling, the purified PETN is often phlegmatized. This involves coating the crystals with substances like wax or polymers to reduce their sensitivity. wikipedia.org It may also be stored and shipped as a mixture with water and alcohol. britannica.com

Process optimization focuses on maximizing yield and ensuring the purity and stability of the final product while maintaining safe operating conditions. This includes precise control over reagent concentrations, reaction temperature, and agitation to ensure uniform nitration and prevent localized overheating.

| Parameter | Industrial Process Detail | Reference |

| Reactants | Pentaerythritol, Concentrated Nitric Acid, Sulfuric Acid | solechem.euirispublishers.com |

| Reaction Temp. | Chilled conditions, typically below 15°C | vedantu.com |

| Purification | Recrystallization from acetone | wikipedia.org |

| Stabilization | Phlegmatization with wax/polymers or storage in water/alcohol | britannica.comwikipedia.org |

Derivatization and Structural Modifications of Pentaerythritol Tetranitrate

The pentaerythritol backbone allows for various structural modifications, leading to a range of derivatives with altered properties. uni-muenchen.de Research has focused on substituting one or more of the nitrate (B79036) ester groups with other functionalities, such as halogens or azides, to study the effects on the compound's characteristics. d-nb.inforsc.org

Halogenated Derivatives of this compound

Halogenated derivatives of PETN, where nitrate groups are replaced by chlorine, bromine, or iodine, have been synthesized to investigate structure-property relationships. rsc.org The synthesis is typically a multi-step process.

Brominated Derivatives: The synthesis of brominated PETN derivatives (PETriN-Br, PEDN-Br₂, and PEMN-Br₃) starts from commercially available brominated pentaerythritol precursors. These precursors are then nitrated using a standard mixed-acid (fuming nitric and sulfuric acid) synthesis to convert the remaining hydroxyl groups into nitrate esters. rsc.org

Iodinated Derivatives: The required iodo-pentaerythritol precursors are not typically available commercially. They are synthesized via a salt metathesis reaction, where the corresponding bromine-containing starting materials are reacted with sodium iodide. rsc.org The resulting iodinated alcohols are then nitrated to yield the final products (PETriN-I, PEDN-I₂, PEMN-I₃). rsc.org

Chlorinated Derivatives: Chloro-substituted pentaerythritol precursors are prepared by reacting pentaerythritol with thionyl chloride. rsc.org Similar to the other halogenated analogs, these chlorinated precursors then undergo nitration with a mixed-acid solution to produce the final chlorinated PETN derivatives (PETriN-Cl, PEDN-Cl₂, PEMN-Cl₃). rsc.orgresearchgate.net

| Derivative Type | Halogenation Reagent | Nitration Method | Reference |

| Brominated | N/A (Commercial Precursors) | Fuming HNO₃ / H₂SO₄ | rsc.org |

| Iodinated | Sodium Iodide (from Bromo-precursor) | Fuming HNO₃ / H₂SO₄ | rsc.orgrsc.org |

| Chlorinated | Thionyl Chloride | Fuming HNO₃ / H₂SO₄ | rsc.orgresearchgate.net |

Synthesis of Less-Nitrated Analogues

The less-nitrated analogues of PETN include pentaerythritol trinitrate (PETriN), pentaerythritol dinitrate (PEDN), and pentaerythritol mononitrate (PEMN). These compounds can be formed as byproducts during PETN synthesis or through its decomposition. unt.edu

Controlled hydrolysis of PETN is one route to these analogues. For instance, heating PETN with water at 100°C or above can cause hydrolysis to the dinitrate. wikipedia.org This process can be accelerated by the presence of acid. wikipedia.org A patented method for producing pentaerythritol trinitrate involves the hydrolysis of PETN. The process describes reacting PETN with a lower, non-substituted aliphatic carboxylic acid (like glacial acetic acid) and an acid catalyst (such as sulfuric acid) to form an ester of PETriN, which is then treated with a dilute alkali to yield the final PETriN product. google.com

Another patented approach for preparing PETriN involves the direct, controlled nitration of pentaerythritol with a mixed acid (nitric and sulfuric) in the presence of methylene (B1212753) chloride. google.com The solvent selectively extracts the trinitrate as it forms, allowing for its separation and purification. google.com These less-nitrated compounds are also observed as degradation products from the biodegradation or decomposition of PETN. wikipedia.orgunt.edu

Molecular Structure and Crystallographic Investigations of Pentaerythritol Tetranitrate

Crystalline Forms and Polymorphism Studies

Pressure and temperature are significant external variables that can induce transformations between these polymorphic phases. osti.govosti.gov For instance, studies involving high-pressure conditions have shown that PETN can undergo a reversible phase transition. dtic.mil A transition from PETN I to PETN II has been observed at pressures greater than 5 GPa. dtic.mil Temperature elevation can also influence the molecular volume of PETN-II by weakening the intermolecular interactions, which in turn allows the molecules to relax into smaller conformations. researchgate.net

Table 1: Polymorphic Characteristics of PETN

| Property | PETN I | PETN II |

| Crystal System | Tetragonal dtic.mil | High-density phase dtic.mil |

| Space Group | P-42₁c dtic.mil | - |

| Stability Factor | Dominated by Lattice Energy acs.orgresearchgate.net | - |

| Transition Trigger | Pressure (> 5 GPa) dtic.mil | - |

Crystal Growth Mechanisms from Solution and Vapor Phase

The cultivation of PETN crystals has been successfully achieved through both solution-based and vapor-phase methods. researchgate.net Common solvents for solution growth include acetone (B3395972) and ethyl acetate (B1210297), utilizing techniques such as slow solvent evaporation and temperature reduction to induce crystallization. researchgate.net

The prevailing growth mechanism observed for PETN is a two-dimensional, layer-by-layer nucleation process on the crystal surface. researchgate.net In this mechanism, molecules diffuse across the surface and integrate into the crystal lattice in distinct layers. researchgate.net The final structure and morphology of the crystal are heavily dependent on the deposition flux of these molecules. researchgate.net

Vapor-phase growth, specifically physical vapor transport, is another viable method for obtaining high-quality PETN crystals. researchgate.nettdl.org This technique involves the sublimation of the material and its subsequent recrystallization onto a substrate. osti.gov Atmospheric vapor deposition has been used to create thin films of supercooled PETN droplets on various substrates, allowing for detailed studies of crystallization kinetics. tdl.org The rate of recrystallization in the vapor phase is not significantly limited by the availability of PETN vapor but is instead driven by differences in vapor pressure between different crystalline forms or surfaces. aip.org

Characterization of Growth-Induced Defects and Dislocations in Crystals

Like most crystalline materials, PETN crystals are not perfect and contain various growth-induced defects. These imperfections have been extensively characterized using techniques like X-ray topography. acs.orgresearchgate.net The common types of defects found in PETN crystals include:

Growth Banding: Variations in impurity concentration or growth conditions leading to visible strata within the crystal. acs.org

Growth Sector Boundaries: Strained interfaces between different faces of a growing crystal. acs.org

Solvent Inclusions: Pockets of solvent trapped within the crystal during growth, to which PETN is particularly prone compared to other energetic materials like RDX. acs.org

Dislocations: Line defects in the crystal lattice. acs.org

Dislocations in PETN have been thoroughly studied, with researchers identifying several distinct types. acs.org These dislocations are generally of either mixed or pure edge character and are often not straight, showing movement within a single growth sector. acs.org The characterization of these dislocations is crucial for understanding the mechanical properties of the material. core.ac.uk

Table 2: Observed Dislocation Types in PETN Crystals

| Growth Sector | Burgers Vector | Dislocation Type |

| (101) | dntb.gov.ua | Mixed acs.org |

| (011) | nih.gov | Mixed acs.org |

| {210} | osti.gov | Pure Edge (Growth Induced) |

This table represents a selection of identified dislocation types.

Influence of Impurities and Homologs on Crystal Morphology and Surface Properties

The purity of PETN plays a significant role in its crystal morphology and surface properties. osti.gov A variety of impurities can be present, often carried over from the synthesis process or resulting from degradation. These include:

Homologs: Molecules with a similar structure, such as dipentaerythritol (B87275) hexanitrate (diPEHN) and tripentaerythritol (B147583) octanitrate (triPEON). osti.gov

Pentaerythryl ethers: Compounds with a mix of hydroxyl and nitrate (B79036) functional groups. osti.gov

Organic salts: Such as formates, acetates, and oxalates. osti.gov

Decomposition products: For example, pentaerythritol (B129877) trinitrate (PETriN). acs.org

These impurities can significantly alter the physical and chemical properties of PETN. osti.gov For instance, doping PETN with small amounts of its homologs, diPEHN and triPEON, has been shown to reduce the mass-loss rate from crystal surfaces, suggesting an enhancement in stability against sublimation. osti.govresearchgate.net The presence of impurities can affect the surface diffusion rate of molecules during crystal growth. researchgate.net Atomic force microscopy (AFM) studies have revealed that doping can lead to a roughened surface morphology with evidence of growth layer stacking. osti.gov Controlling water-soluble impurities during production may lead to powders that are less prone to coarsening over time. osti.gov Quantum-chemical calculations have shown that molecular defects and impurities induce local electronic states within the band gap of PETN, which can alter its optical properties. osti.gov

Conformational Analysis and Molecular Symmetry Studies under Varied Conditions

At ambient conditions, the PETN molecule within its tetragonal crystal lattice possesses a high degree of symmetry, belonging to the S₄ point group. dtic.mil This molecular symmetry has been cited as a potential reason for its relative thermal stability. osti.gov

However, the conformation of the PETN molecule is not rigid and can be altered by external conditions, particularly pressure. Under high pressure, the molecule can undergo conformational changes, transitioning to a lower C₂ symmetry state. dtic.mil This deformation is a mechanism to relieve pressure-induced strain. The primary distortions occur around the C-C and C-O bonds, as the core tetrahedral carbon skeleton resists deformation and resonance within the O-NO₂ groups restrains torsion. This pressure-induced molecular deformation can be seen as a continuation of the phase II to phase I cooling conversion mechanism, where the space group symmetry increases while the molecular symmetry decreases.

Decomposition Mechanisms and Energetic Pathways of Pentaerythritol Tetranitrate

Primary Decomposition Steps and Bond Scission Energetics

The consensus in scientific literature is that the initial and rate-determining step in the thermal decomposition of PETN, for both slow (thermal) and fast (detonation) processes, is the homolytic scission of the O-NO2 bond. nih.govnih.govuva.nl This unimolecular dissociation is the most energetically favorable pathway, leading to the formation of a pentaerythritol (B129877) tri-nitrate radical (alkoxy radical) and nitrogen dioxide (NO2). researchgate.netcolostate.edu

The reaction can be represented as: C(CH₂ONO₂)₄ → (NO₂OCH₂)₃CCH₂O• + •NO₂

The energy required for this initial bond cleavage, known as the Bond Dissociation Energy (BDE), is a critical parameter for understanding the stability of PETN. The O–NO2 bond is the weakest in the molecule. nih.gov Studies have reported various values for this BDE, generally falling within a range of approximately 35 to 41 kcal/mol. nih.govmdpi.com In contrast, the energy required to break the C–ONO2 bond is significantly higher, estimated at 67 to 77 kcal/mol, making this pathway much less likely for the initial decomposition step. nih.gov The activation energy for the O–NO2 bond fracture in the gas phase is low, ranging from 35 to 37 kcal/mol, with a high pre-exponential factor, further confirming it as the most advantageous decomposition path. nih.gov

Research using quantum chemical theory and nanosecond energy resolved spectroscopy supports that electronically excited PETN returns to its ground state and undergoes a nitro-nitrite isomerization to generate nitric oxide (NO) as an initial product, in addition to the primary NO₂ pathway. colostate.eduaip.org However, the cleavage of the O-NO2 bond remains the dominant and most widely accepted primary decomposition step under most conditions. nih.govuva.nlcolostate.edu

Formation and Characterization of Intermediate and Gaseous Decomposition Products

Following the initial O-NO2 bond scission, a cascade of subsequent reactions occurs, leading to a variety of intermediate and final gaseous products. The initial products, the PETN alkoxy radical and NO2, are highly reactive. unt.eduresearchgate.net

Under hot spot ignition conditions, the primary condensed-phase decomposition products are dominated by nitrogen dioxide (NO₂) and nitrous acid (HONO). nih.gov Due to the high energy required for C-C and C-ONO₂ bond cleavage, only small amounts of formaldehyde (B43269) (CH₂O) and nitrate (B79036) radical (NO₃) are produced initially. nih.gov As the reaction progresses, particularly during thermal runaway, the number of N₂ molecules increases sharply. nih.gov Water (H₂O) molecules are formed before carbon dioxide (CO₂) and nitrogen (N₂), and their quantity is significant throughout the process. nih.gov

High-temperature decomposition studies (above 130°C) have identified formaldehyde and NO₂ as the first gases detected. nih.govacs.org A wide array of gaseous products from PETN decomposition have been identified, including:

Carbon monoxide (CO) researchgate.net

Carbon dioxide (CO₂) researchgate.netpatsnap.com

Nitrogen (N₂) patsnap.com

Nitrogen dioxide (NO₂) uva.nlresearchgate.net

Nitric oxide (NO) researchgate.netaip.org

Nitrous oxide (N₂O) researchgate.net

Formaldehyde (H₂CO) nih.govresearchgate.net

Hydrogen cyanide (HCN) researchgate.net

Isocyanic acid (HNCO) researchgate.net

Water (H₂O) nih.govpatsnap.com

In addition to gaseous products, less-nitrated solid intermediates are also formed, especially under specific conditions like hydrolysis or post-explosion scenarios. uva.nl These include pentaerythritol trinitrate (PETriN), pentaerythritol dinitrate (PEDiN), and pentaerythritol mononitrate (PEMN). uva.nl The identification and quantification of these condensed and gaseous products have been achieved through various analytical techniques, including ultrahigh-pressure liquid chromatography (UHPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier transform infrared (FTIR) spectroscopy. nih.govresearchgate.nettandfonline.com

Thermal Decomposition Kinetics and Reaction Mechanisms

The study of thermal decomposition kinetics is essential for assessing the thermal stability and predicting the shelf-life of PETN. These kinetics are often described using the Arrhenius equation, which relates the reaction rate to temperature and involves parameters like activation energy (Ea) and the pre-exponential factor (A).

The decomposition kinetics of PETN are complex and can be influenced by the physical state (solid vs. molten), temperature range, and experimental conditions. Studies have shown that the decomposition process often involves an initial slow reaction followed by an autocatalytic phase. unt.edu

Kinetic models vary depending on the temperature. For instance, one study found that the solid-state decomposition of PETN between 90–110°C is best described by the anti-Jander equation, which models diffusion-controlled reactions. tandfonline.com In a higher temperature range of 112–130°C, the decomposition was found to conform to a fourth-order reaction model. tandfonline.com

The activation energy for PETN decomposition has been determined by numerous researchers using various techniques, leading to a range of values. This variation can be attributed to differences in sample purity, crystal size, heating rates, and the specific kinetic model applied. For example, values for Ea have been reported from approximately 107 kJ/mol in isothermal studies at lower temperatures to over 190 kJ/mol in other experiments. tandfonline.comrsc.org

Influence of Chemical Environment on Decomposition Pathways

The decomposition mechanisms of PETN are significantly determined by the chemical environment. unt.eduresearchgate.net The presence or absence of other substances, particularly water, dictates the dominant reaction pathway.

Anhydrous Conditions: In the absence of water, the decomposition is primarily driven by the initial O-NO2 bond scission and the subsequent autocatalytic reactions involving the highly reactive NO₂ and alkoxy radical byproducts. unt.eduresearchgate.net This pathway can lead to the formation of aldehydes, such as (NO₂OCH₂)₃CCHO, and other complex products. unt.edu Neutron and gamma radiation can also degrade PETN, increasing its thermal sensitivity and producing carbon dioxide along with pentaerythritol dinitrate and trinitrate. wikidoc.orgwikipedia.org

Aqueous/Hydrolytic Conditions: In the presence of water, a different decomposition pathway becomes prominent. unt.eduresearchgate.net Water acts as a nucleophile, promoting hydrolysis of the nitrate ester groups. nih.govunt.edu This results in the formation of an alcohol group and the release of nitric acid. This reaction can occur at each of the four nitrate ester positions, leading to the formation of more stable, less-nitrated derivatives: pentaerythritol trinitrate (PETriN), pentaerythritol dinitrate (PEDiN), and pentaerythritol mononitrate (PEMN). uva.nlunt.edu These hydrolysis products are not typically observed as major byproducts under anhydrous conditions. unt.edu The presence of even small amounts of nitric acid can accelerate the hydrolysis reaction. wikipedia.org

Autocatalytic Reactions and Secondary Degradation Pathways

Following the initial bond scission, the highly reactive NO₂ can attack the PETN alkoxy radical, leading to several secondary pathways. unt.edu These reactions can result in the formation of various byproducts, including:

Aldehydes : (NO₂OCH₂)₃CCHO is a proposed byproduct from the oxidation of the alkoxy radical by NO₂. unt.edu

Nitrates : Further nitration can lead to compounds like (NO₂OCH₂)₃C-NO₂. unt.edu

Polymer-like species : The PETN alkoxy radical, though less mobile than NO₂, can attack other PETN molecules. This process is believed to be the source of polymer-like impurities commonly found in aged PETN, such as dipentaerythritol (B87275) hexanitrate (di-PEHN) and tripentaerythritol (B147583) octanitrate (tri-PEON). uva.nlunt.edu

These autocatalytic and secondary reactions are complex and lead to a wide distribution of decomposition products, especially at elevated temperatures. unt.eduosti.gov The decomposition process involves a slow initial reaction, followed by an acceleratory period due to the autocatalytic effect, which is dependent on factors like sample mass and the initial pressure of NO₂. unt.edu

Performance Characteristics of Pentaerythritol Tetranitrate As an Energetic Material

Initiation Phenomena and Sensitivity Factors

The initiation of PETN, the process that leads to detonation, is a complex phenomenon influenced by several factors. acs.org PETN is more sensitive to shock and friction than other secondary explosives like TNT or tetryl, though it is less sensitive than primary explosives. wikipedia.org Dropping or igniting PETN will not typically cause an explosion under standard atmospheric pressure; it is difficult to ignite and burns vigorously. wikipedia.org However, under specific conditions, a transition from deflagration (rapid burning) to detonation can occur. wikipedia.org

Several factors contribute to PETN's sensitivity and instability:

Particle Size and Morphology: There is a strong correlation between PETN's particle size and its performance in detonators. lanl.gov Smaller particle sizes and higher surface areas generally lead to increased sensitivity. lanl.govosti.gov The shape and surface characteristics of the crystals also play a role. osti.gov

Crystal Defects and Impurities: Imperfections in the crystal lattice, as well as the presence of impurities and residual solvents from the manufacturing process, can act as "hot spots" where initiation is more likely to occur. osti.govosti.govresearchgate.net These can alter the physical and chemical properties of the PETN. researchgate.net

Temperature and Moisture: Elevated temperatures can increase the rate of thermal decomposition, although PETN is considered very stable thermally. osti.govosti.gov Moisture can lower the activation energy for decomposition, accelerating the process. osti.govosti.gov

External Stimuli: PETN can be initiated by various means, including shock, friction, and even laser irradiation. wikipedia.orgresearchgate.net The energy required for direct initiation by an electric spark is in the range of 10–60 mJ. wikipedia.org Molecular dynamics simulations show that the orientation of the crystal relative to a shock wave affects its initiation sensitivity, with the science.gov orientation being the most sensitive. nih.gov

Detonation Characteristics: Pressure, Velocity, and Products

The detonation of PETN is characterized by a high velocity and pressure, making it a highly effective explosive. researchgate.net The detonation velocity of PETN is dependent on its density. wikipedia.org

Table 1: Detonation Velocity of PETN at Various Densities

| Density (g/cm³) | Detonation Velocity (m/s) |

| 1.73 | 8350 |

| 1.62 | 7910 |

| 1.50 | 7420 |

| Pressed in a steel tube | 8500 |

This table is based on data from various sources. wikipedia.org

The detonation pressure is another critical parameter. For PETN with an initial density of 1.65 g/cm³, a study focused on the shock to detonation transition to observe the buildup to detonation. bibliotekanauki.pl The chemical composition of PETN is such that little to no carbon is produced during detonation. bibliotekanauki.pl

The products of detonation vary with the initial density of the PETN. For example, at a density of 1.77 g/cm³, the primary products are nitrogen gas (N₂), water vapor (H₂O), carbon dioxide (CO₂), carbon monoxide (CO), and solid carbon (C). aip.org At a lower density of 0.50 g/cm³, the products include a wider range of gases, including hydrogen (H₂) and ammonia (B1221849) (NH₃), with no solid carbon. aip.org

Table 2: Detonation Products of PETN at Different Densities (in moles per mole of PETN)

| Product | Density = 1.77 g/cm³ | Density = 0.50 g/cm³ |

| N₂(g) | 2.00 | 1.93 |

| H₂O(g) | 4.00 | 3.73 |

| CO₂(g) | 3.89 | 2.81 |

| CO(g) | 0.223 | 2.188 |

| C(s) | 0.89 | 0.0 |

| H₂(g) | - | 0.167 |

| O₂(g) | - | 0.072 |

| NH₃(g) | - | 0.001 |

| NO(g) | - | 0.134 |

This data is based on calculations using the BKW code. aip.org

The reaction zone in detonating PETN has been shown to be very short, less than 5 nanoseconds. aip.org This indicates an almost instantaneous chemical reaction at the detonation front. aip.org

Aging and Long-Term Stability Studies of Pentaerythritol (B129877) Tetranitrate

The long-term stability of PETN is a critical consideration for its use in applications requiring a long shelf life, such as in military stockpiles. osti.govosti.gov While PETN is generally considered very stable, its physical and chemical properties can change over time, a process known as aging. osti.govosti.gov The most significant factor in the long-term aging of high-surface-area PETN powders is the growth of particle size. osti.govresearchgate.net

External factors influencing stability include temperature, moisture, radiation, and stress. osti.govosti.gov Internal factors include residual solvents and impurities. osti.govosti.gov Temperature affects the kinetics of crystal growth processes like adsorption and diffusion. osti.govosti.gov Neutron and gamma radiation can also degrade PETN, leading to the production of carbon dioxide and other compounds, and increasing its sensitivity to thermal decomposition. wikipedia.org

To mitigate the effects of aging, stabilizers are often added to PETN powder. lanl.gov These additives can slow the rate of change in the material without negatively impacting its explosive performance. acs.org

Commonly studied stabilizers include naturally occurring homologs of PETN, such as dipentaerythritol (B87275) hexanitrate (DiPHEN) and tripentaerythritol (B147583) octanitrate (TriPEON), as well as other materials like polysaccharides. lanl.govresearchgate.net Studies have shown that TriPEON can effectively slow down the coarsening of PETN powder. researchgate.net In one study, PETN stabilized with TriPEON showed less significant increases in detonator function time after accelerated aging compared to unstabilized PETN. lanl.gov Polysaccharide-coated PETN exhibited even greater stability, with minimal changes in surface area even after aging at high temperatures. lanl.gov

A comprehensive 1.5-year aging study on TriPEON-stabilized PETN at temperatures of 50, 60, and 75 °C provided detailed insights into its long-term behavior. acs.org High-performance liquid chromatography (HPLC) analysis showed no significant changes in the relative percentages of TriPEON and dipentaerythritol hexanitrate (diPEHN) during aging at any of the tested temperatures. researchgate.net

Accelerated aging studies have demonstrated these changes. For instance, aging unstabilized PETN at 75°C for one month resulted in a significant decrease in specific surface area and an increase in particle size. lanl.gov One study observed that unstabilized PETN (batch U) showed a surface area decrease of 5140 cm²/g after one month at 75°C. researchgate.net In contrast, PETN stabilized with TriPEON (batch UT) exhibited significantly smaller changes in particle size under the same aging conditions. researchgate.net

Scanning electron microscopy (SEM) is a valuable tool for observing these morphological changes. lanl.govosti.gov SEM images of aged PETN show a rounding of sharp crystal edges and the formation of agglomerates as smaller particles sinter together. researchgate.net Even at a lower temperature of 50°C, after 18 months, a slight rounding of sharp edges was the only noticeable change in TriPEON-stabilized PETN. researchgate.net

Effects of Stabilizers on Aging Processes

Formulations and Composite Materials Incorporating Pentaerythritol Tetranitrate

PETN is often incorporated into various formulations and composite materials to modify its properties for specific applications. colab.ws A common approach is to mix PETN with polymeric binders to create polymer-bonded explosives (PBXs). colab.ws These binders can reduce the sensitivity of the explosive and improve its mechanical properties. colab.ws

Several polymeric matrices have been studied for use with PETN, including:

Acrylonitrile butadiene rubber (NBR) colab.ws

Styrene-butadiene rubber (SBR) colab.ws

Polymethyl methacrylate (B99206) (PMMA) colab.ws

Polydimethylsiloxane (PDMS) colab.ws

Polyurethane (based on HTPB) colab.ws

Fluorel colab.ws

The choice of polymeric matrix has a significant effect on the performance of the resulting PBX. The addition of a binder generally decreases the detonation velocity compared to pure PETN due to the reduction in the weight percentage of the explosive. However, the density of the binder itself plays a role.

A study comparing six different polymeric matrices found that the PETN-Fluorel (PETN-FL) formulation had the highest detonation velocity. This was attributed to the high density of the Fluorel binder, which allowed for a high loading density of the PBX. Conversely, the PETN-polyurethane (PETN-HTPB) formulation had the lowest detonation velocity. The PETN-polydimethylsiloxane (PETN-PDMS) formulation was identified as a potentially optimal choice, offering a good balance of relatively low sensitivity, high detonation velocity, and high explosive strength.

The type of formulation also influences performance. Pressed formulations have been found to have higher strength compared to those made by non-aqueous or cast-cured methods. There is an observed inverse relationship between the heat of combustion and the heat of detonation in these PBXs; as the polymer content increases the heat of combustion, the heat of detonation decreases due to the lower explosive content.

Properties of Eutectic Mixtures

This compound (PETN) has the capability to form eutectic mixtures with certain other compounds, particularly liquid or molten aromatic nitro compounds. wikipedia.org A eutectic system is a homogeneous mixture of substances that melts or solidifies at a single temperature that is lower than the melting point of any of the individual constituents. This property is particularly valuable in the context of energetic materials, as it allows for the creation of castable explosives. wikipedia.orgicjs-online.org PETN itself decomposes explosively slightly above its melting point, making it unsuitable for casting alone. wikipedia.orgicjs-online.org By mixing it with other explosives to form a eutectic, the melting point of the mixture is lowered, enabling safer casting procedures. wikipedia.orgicjs-online.org

Research into PETN-based eutectic mixtures aims to develop formulations with desirable characteristics, such as lower sensitivity, improved thermal stability, and specific performance parameters. The formation of a eutectic can significantly reduce the melting point of the raw materials and also lower mechanical sensitivity. researchgate.net

PETN and Trinitrotoluene (TNT) Eutectic

One of the most well-known eutectic-forming partners for PETN is trinitrotoluene (TNT). wikipedia.orgwikidoc.org The mixture of these two explosives is commonly known as Pentolite. While Pentolite is often produced in a 50/50 composition by weight, the actual eutectic point occurs at a different ratio. wikipedia.orgsciencemadness.org Research has identified a specific eutectic composition for the PETN/TNT system. sciencemadness.org

Table 1: Properties of PETN/TNT Eutectic Mixture

| Constituent | Eutectic Composition (% by weight) | Eutectic Melting Point (°C) |

|---|---|---|

| PETN | 13% | 76.7 |

| TNT | 87% | 76.7 |

Data sourced from "Military Explosives". sciencemadness.org

When a 50/50 Pentolite mixture is cast, it forms a slurry where a portion of the PETN dissolves in the molten TNT to form the eutectic mixture, while the excess PETN remains as solid particles suspended in the melt. sciencemadness.org The addition of TNT, however, has been noted to lower the thermal stability of PETN. icjs-online.orgwikidoc.orgscribd.com

PETN and Other Nitro Compounds

Scientists have investigated the eutectic behavior of PETN with various other energetic materials to create novel formulations with specific properties. These studies often employ techniques like Differential Scanning Calorimetry (DSC) to determine the precise eutectic composition and melting temperature. researchgate.netexlibrisgroup.comresearchgate.net

PETN and 3,4-Dinitrofurazanfuroxan (DNTF): A study focusing on the binary system of PETN and DNTF determined their eutectic composition and temperature through phase diagrams constructed from PDSC data. researchgate.net This research highlights the potential for creating new castable energetic materials. researchgate.net

PETN and 1-methyl-3,4,5-trinitropyrazole (MTNP): A eutectic mixture of PETN and MTNP has been prepared and characterized. exlibrisgroup.com The study found that this eutectic possesses high energy and is relatively insensitive, suggesting it could be a viable replacement for traditional TNT-based cast explosives. exlibrisgroup.com The thermal decomposition of this eutectic primarily yields gaseous products such as H₂, H₂O, N₂, CO, NO, N₂O, and CO₂. exlibrisgroup.com

PETN and Erythritol (B158007) Tetranitrate (ETN): The formation of a eutectic between PETN and the structurally similar nitrate (B79036) ester erythritol tetranitrate (ETN) has also been reported. uri.edu ETN itself has a lower melting point than PETN and has been examined as a component in melt-cast formulations. researchgate.neturi.edu

PETN and Tetryl: PETN is also known to form eutectic mixtures with tetryl. wikipedia.orgicjs-online.orgwikidoc.orgscribd.com

PETN and 3-nitro-1,2,4-triazol-5-one (NTO): While NTO is investigated as an insensitive RDX replacement, research has also explored its potential in eutectic mixtures. dtic.mil Studies on salts of NTO with compounds like ammonium (B1175870) nitrate have shown the formation of eutectics with melting points below 100°C, indicating a potential for melt-casting applications. dtic.mil

The properties of these eutectic mixtures are a key area of research in energetic materials science, aiming to tailor the physical and explosive characteristics of the final formulation.

Table 2: Research Findings on Various PETN Eutectic Mixtures

| Eutectic System | Eutectic Composition (Molar Fraction) | Eutectic Temperature (°C) | Key Research Findings |

|---|---|---|---|

| DNTF/PETN | 67.93 / 32.07 | 95.7 | Forms a new kind of castable energetic material with high energy density and a low melting point. The eutectic significantly reduces the melting point and mechanical sensitivity of the components. researchgate.net |

| MTNP/PETN | Ratio obtained via DSC analysis | Not specified in abstract | The eutectic exhibits high energy and insensitivity, making it a potential replacement for TNT-based molten cast explosives. exlibrisgroup.com |

Advanced Analytical Techniques for Pentaerythritol Tetranitrate Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the molecular-level investigation of PETN, offering insights into its vibrational modes, chemical structure, and photochemistry.

Raman and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides a vibrational fingerprint of the PETN molecule. Studies have successfully obtained single-pulse Raman spectra from pressed PETN pellets, which are valuable for understanding the material's response in dynamic environments. optica.org For instance, preliminary measurements on detonating PETN have been conducted, illustrating the technique's applicability in extreme conditions. optica.org High-pressure Raman scattering studies using a diamond anvil cell have investigated the stability of crystalline PETN up to significant pressures, revealing reversible spectral changes upon compression and decompression. researchgate.net These studies show that as pressure increases, Raman peaks shift to higher frequencies without significant changes in relative intensities or bandwidths at lower pressures. researchgate.net

Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful technique for detecting trace amounts of explosives like PETN with high sensitivity and specificity. spectroscopyonline.com SERS utilizes substrates, such as those with a sputtered gold-silver alloy film on a roughened surface, to enhance the Raman signal of adsorbed molecules. spectroscopyonline.com This enhancement allows for the detection of PETN at picogram levels. spectroscopyonline.com The technique has been shown to distinguish PETN from other explosives like TNT and RDX based on their unique SERS spectra. mdpi.com Research has focused on developing SERS assays to improve detection sensitivity, including methods that involve fragmenting the PETN molecule followed by an azo reaction to produce a product suitable for resonance Raman spectroscopy. strath.ac.uk

Table 1: Key Raman and SERS Findings for PETN

| Technique | Key Finding | Significance |

| Raman Spectroscopy | Successful acquisition of single-pulse spectra from detonating PETN. optica.org | Demonstrates applicability for studying PETN under extreme, dynamic conditions. |

| High-Pressure Raman | Reversible spectral changes observed up to 31.3 GPa, with peaks shifting to higher frequencies. researchgate.net | Provides insight into the structural stability and compressibility of crystalline PETN. |

| SERS | Detection of PETN at picogram levels using gold-silver alloy substrates. spectroscopyonline.com | Offers a highly sensitive method for trace explosive detection. |

| SERS Assays | Development of assays involving PETN fragmentation and azo reaction. strath.ac.uk | Explores chemical derivatization to enhance SERS detection capabilities. |

Fourier Transform Infrared Spectroscopy (FTIR-ATR)

Fourier Transform Infrared Spectroscopy (FTIR), particularly with an Attenuated Total Reflectance (ATR) accessory, is a valuable tool for the characterization and identification of PETN. researchgate.netopastpublishers.com FTIR-ATR analysis confirms the chemical structure of synthesized PETN by identifying its characteristic functional groups. opastpublishers.com This non-destructive technique is particularly useful in forensic analysis for the confirmation of PETN in real-world samples, such as detonating cords, without the need for high temperatures or thermal desorption. researchgate.net The integration of FTIR-ATR with other methods like spot tests and thin-layer chromatography enhances the reliability of detection in forensic investigations. researchgate.net

Table 2: Characteristic FTIR-ATR Data for PETN

| Spectral Region (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 2910 | C-H Stretching | researchgate.net |

| 1733 | C=O Stretching (impurity) | researchgate.net |

| 1632, 1582 | Asymmetric NO₂ Stretching | researchgate.net |

| 1466, 1430, 1408 | CH₂ Bending/Scissoring | researchgate.net |

| 1323 | Symmetric NO₂ Stretching | researchgate.net |

| 1168, 1109, 1002, 985, 934 | C-O, O-N Stretching | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and purity of PETN. 1H NMR is used to identify and quantify thermal decomposition products when PETN is subjected to melt conditions. researchgate.netacs.org By recording the 1H NMR spectra, researchers can reference signals to the residual solvent and determine the molar ratio of decomposition products relative to the remaining PETN. acs.org Furthermore, studies have utilized ¹H NMR in conjunction with ¹⁴N Nuclear Quadrupole Resonance (NQR) to investigate the molecular dynamics of PETN, such as the hindered rotation of the NO₂ groups. nih.gov These combined techniques have revealed level crossing effects between ¹H and ¹⁴N, providing deeper insights into the spin-lattice relaxation mechanisms. nih.gov

Table 3: NMR Spectroscopy Applications in PETN Research

| Nucleus/Technique | Application | Key Findings |

| ¹H NMR | Quantification of thermal decomposition products. researchgate.netacs.org | Enables the determination of molar ratios of impurities and degradation products. acs.org |

| ¹H NMR & ¹⁴N NQR | Investigation of molecular dynamics. nih.gov | Revealed hindered rotation of NO₂ groups and spin-lattice cross-coupling between ¹H and ¹⁴N spin systems. nih.gov |

UV-Vis and UVRR Spectroscopy

Ultraviolet-Visible (UV-Vis) and Ultraviolet Resonance Raman (UVRR) spectroscopy are employed to study the photochemical behavior of PETN. acs.orgnih.gov UVRR, in particular, is being developed for the standoff trace detection of explosives. acs.orgnih.gov Research using 229 nm excited UVRR spectroscopy has monitored the photochemistry of PETN in acetonitrile (B52724). acs.orgnih.gov These studies found that the initial step in the UV photolysis of PETN is the cleavage of an O-NO₂ bond, leading to the formation of NO₂ and the photoproduct pentaerythritol (B129877) trinitrate (PETriN). acs.orgnih.gov The resulting UVRR spectra are dominated by a photoproduct band around 1308 cm⁻¹, which is attributed to the symmetric stretch of the dissolved NO₂. acs.orgnih.gov This band can be affected by hydrolysis in the presence of trace water, leading to the formation of nitric acid and a subsequent downshift of the Raman band. acs.orgnih.gov

Table 4: UVRR Spectroscopy Findings for PETN Photochemistry

| Excitation Wavelength | Observation | Assignment |

| 229 nm | Dominant photoproduct band at ~1308 cm⁻¹. acs.orgnih.gov | Symmetric stretch of dissolved NO₂. acs.orgnih.gov |

| 229 nm | Intense band at 1044 cm⁻¹ in the presence of water. acs.orgnih.gov | Symmetric stretching of NO₃⁻ from dissociated HNO₃. acs.orgnih.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of PETN and its related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of PETN. energetic-materials.org.cnresearchgate.net A selective and sensitive HPLC method has been optimized for the analysis of PETN in polymer-bonded explosives (PBX). energetic-materials.org.cnresearchgate.net This method typically utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, and detection is performed using a UV detector at a wavelength of around 225 nm. energetic-materials.org.cnresearchgate.net Such methods have demonstrated good linearity and low detection limits, on the order of 0.054 µg·mL⁻¹. energetic-materials.org.cnresearchgate.net HPLC is also crucial for studying the degradation of PETN, for example, by measuring the quantum yield of photodegradation in solution. acs.orgnih.gov Furthermore, coupling HPLC with mass spectrometry (MS) significantly enhances the identification capabilities for PETN and its homologs, providing qualitative identification and mass clues for unknown chromatographic peaks. unt.edu

Table 5: Typical HPLC Parameters for PETN Analysis

| Parameter | Condition | Reference |

| Column | SB-C18 (4.5 mm × 250 mm, 5 µm) | energetic-materials.org.cnresearchgate.net |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | energetic-materials.org.cnresearchgate.net |

| Flow Rate | 1.0 mL·min⁻¹ | energetic-materials.org.cnresearchgate.net |

| Detection | UV at 225 nm | energetic-materials.org.cnresearchgate.net |

| Detection Limit | 0.054 µg·mL⁻¹ | energetic-materials.org.cnresearchgate.net |

Ultrahigh-Pressure Liquid Chromatography Coupled to Quadrupole Time of Flight Mass Spectrometry (UHPLC-QTOF)

Ultrahigh-Pressure Liquid Chromatography coupled to Quadrupole Time of Flight Mass Spectrometry (UHPLC-QTOF) is a powerful technique for separating and identifying compounds in complex mixtures, making it highly suitable for studying the degradation and decomposition of PETN. acs.orgnih.gov This method has been employed to analyze PETN under various conditions, including after thermal stress and exposure to radiation. acs.orgosti.gov

In studies evaluating PETN under melt conditions, UHPLC-QTOF analysis revealed significant chemical differences between unheated PETN and samples that had been melted and resolidified. acs.org The high resolution and mass accuracy of the QTOF detector enable the identification of numerous decomposition products. acs.orgresearchgate.net For instance, research has focused on identifying and quantifying thermal decomposition products to understand the resulting melting point depression. researchgate.net

The technique is also sensitive enough to detect subtle chemical changes. In one study, exploding bridge wire (EBW) detonators containing PETN were aged at temperatures from 50°C to 75°C for up to 18 months. ohiolink.edu UHPLC-QTOF was then used to measure the degradation products that formed during this aging process. ohiolink.edu Similarly, the effects of gamma irradiation on PETN have been investigated using UHPLC-QTOF, which successfully identified decomposition products resulting from the cleavage of the O-NO₂ linkage. osti.gov This analysis also revealed the degradation of PETN homologues and their interconversion. osti.gov

Table 1: Selected Decomposition Products of PETN Identified by UHPLC-QTOF This table is interactive. Click on the headers to sort.

| Compound Name | Condition of PETN | Source(s) |

|---|---|---|

| Pentaerythritol trinitrate | Thermal Decomposition / Aging | researchgate.netohiolink.edu |

| Pentaerythritol dinitrate | Thermal Decomposition / Aging | researchgate.netohiolink.edu |

| Pentaerythritol mononitrate | Thermal Decomposition / Aging | researchgate.netohiolink.edu |

| PETriNal (Pentaerythritol trinitrate aldehyde) | Thermal Decomposition (Melt) | researchgate.net |